![molecular formula C16H12O2 B14741962 1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid CAS No. 891-58-7](/img/structure/B14741962.png)
1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1a,9b-Dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid is a complex organic compound with the molecular formula C15H12 It is a derivative of phenanthrene, featuring a cyclopropane ring fused to the phenanthrene structure
Preparation Methods
The synthesis of 1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid typically involves multiple steps, starting from phenanthrene derivatives. One common synthetic route includes the cyclopropanation of phenanthrene using diazo compounds under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
1a,9b-Dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1a,9b-Dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as a precursor in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its structural properties for innovative applications.
Mechanism of Action
The mechanism by which 1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The cyclopropane ring and phenanthrene core allow it to engage in specific binding interactions with enzymes, receptors, or other biological molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
1a,9b-Dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid can be compared with other similar compounds such as:
1H-Cyclopropa[l]phenanthrene,1a,9b-dihydro-: This compound shares a similar core structure but lacks the carboxylic acid functional group, leading to different chemical properties and applications.
1H-Cyclopropa[l]phenanthrene,1,1-dichloro-1a,9b-dihydro-:
The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
CAS No. |
891-58-7 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C16H12O2/c17-16(18)15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)15/h1-8,13-15H,(H,17,18) |
InChI Key |
QANUWSLNGNIGJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(C3C(=O)O)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tricyclo[3.2.0.0~2,7~]hept-3-ene](/img/structure/B14741882.png)
![Ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B14741888.png)

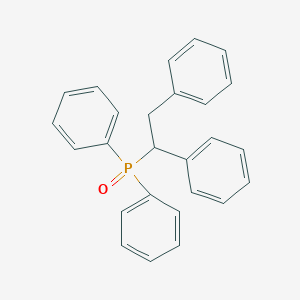
![Ethyl 4-[(ethoxycarbonyl)amino]benzoate](/img/structure/B14741905.png)

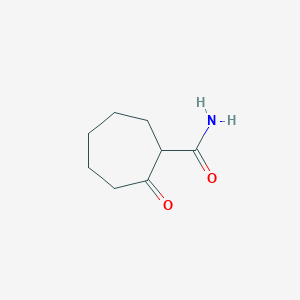
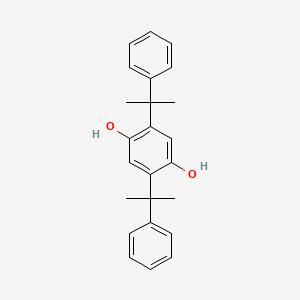
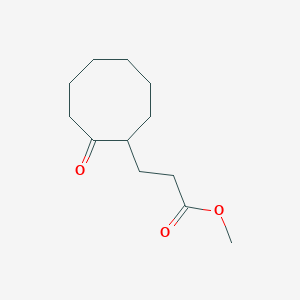

![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate](/img/structure/B14741968.png)
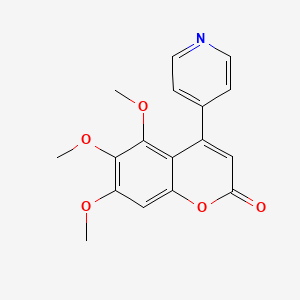
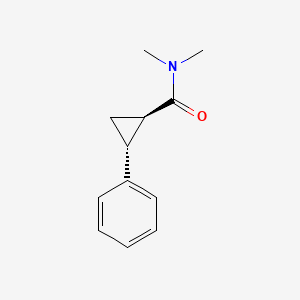
![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)
